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Compound of Interest

N-tert-Butyl-2-
Compound Name:
thiophenesulfonamide

Cat. No.: B024577

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
(NMR, IR, MS) for the compound N-tert-Butyl-2-thiophenesulfonamide. Due to the limited
availability of published experimental data for this specific molecule, this guide focuses on
predicted spectral characteristics based on its chemical structure and data from analogous
compounds. It also outlines detailed, generalized experimental protocols for acquiring such
data.

Chemical Structure and Properties
« IUPAC Name: N-tert-butylthiophene-2-sulfonamide[1]

e Molecular Formula: CsH13NO2S2[1]

« Molecular Weight: 219.32 g/mol [1]

« CAS Number: 100342-30-1[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for N-tert-Butyl-2-thiophenesulfonamide are not readily
available in public databases, the following tables summarize the expected chemical shifts and
spectral features based on its structure.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift L . .
Multiplicity Integration Assighment

(ppm)

~7.6-7.8 dd 1H Thiophene H5

~7.1-7.3 dd 1H Thiophene H3

~7.0-7.1 dd 1H Thiophene H4

~5.0-6.0 brs 1H N-H

~1.3 S 9H tert-Butyl

Predicted solvent: CDCIs. Chemical shifts are referenced to TMS (0 ppm).

. 1 13

Chemical Shift (ppm) Assignment

~140 - 145 Thiophene C2

~130 - 135 Thiophene C5

~127 - 130 Thiophene C3

~125 - 127 Thiophene C4

~55-60 tert-Butyl (quaternary C)
~30-35 tert-Butyl (CHs)

Predicted solvent: CDCIs. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H stretch

~3100 Medium C-H stretch (aromatic)

~2970 Strong C-H stretch (aliphatic)

1340 & ~1160 Strong Asymmetric & Symmetric S=O
stretch (sulfonamide)

~1450 Medium C-H bend (aliphatic)

~900 Medium S-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

219 [M]* (Molecular ion)

204 [M - CHs]*

163 [M - C(CH3)s]*

140 [Thiophene-SOz]*

83 [Thiophene]™*

57 [C(CHs)s]* (tert-Butyl cation - likely base peak)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for a solid sample like N-tert-Butyl-2-thiophenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials:

e N-tert-Butyl-2-thiophenesulfonamide
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o Deuterated solvent (e.g., CDCls, DMSO-de)
e NMR tubes (5 mm)

* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of N-tert-Butyl-2-
thiophenesulfonamide in ~0.7 mL of a suitable deuterated solvent in a clean, dry vial.
Vortex briefly to ensure complete dissolution.

o Transfer: Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for the desired nucleus (*H or 3C).

e 1H NMR Acquisition:

[¢]

Set the spectral width to approximately 15 ppm.

[¢]

Use a 30-degree pulse angle.

[e]

Set the relaxation delay to 1-2 seconds.

o

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o Set the spectral width to approximately 220 ppm.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b024577?utm_src=pdf-body
https://www.benchchem.com/product/b024577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Use a 45-degree pulse angle.
o Set the relaxation delay to 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C. Utilize proton decoupling to simplify the spectrum.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[¢]

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.
Method: KBr Pellet Technique[2]
Materials:

o N-tert-Butyl-2-thiophenesulfonamide

FTIR grade Potassium Bromide (KBr), desiccated

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure:

e Sample Preparation:
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o Grind 1-2 mg of N-tert-Butyl-2-thiophenesulfonamide with approximately 100-200 mg of
dry KBr powder in an agate mortar.[3] The mixture should be a fine, homogeneous
powder.[3]

e Pellet Formation:
o Transfer a portion of the powder mixture into the collar of a pellet press.

o Apply pressure (typically 7-10 tons) for several minutes to form a transparent or
translucent pellet.[2]

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the range of 4000-400 cm™1,

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron lonization (EI) Mass Spectrometry

Materials:

e N-tert-Butyl-2-thiophenesulfonamide

» \olatile solvent (e.g., methanol, dichloromethane)

e Mass spectrometer with an El source
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Procedure:
e Sample Introduction:
o Prepare a dilute solution of the sample in a volatile solvent.

o Introduce the sample into the mass spectrometer via a direct insertion probe or by
injection into a gas chromatograph (GC-MS).

e |onization:

o The sample is vaporized and bombarded with a high-energy electron beam (typically 70
eV) in the ion source.

e Mass Analysis:

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

e Detection:

o The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

o Data Analysis:
o Identify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions, which can
provide structural information. For sulfonamides, common fragmentation includes
cleavage of the S-N bond and loss of the alkyl group.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid
organic compound.
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General Workflow for Spectroscopic Analysis of a Solid Compound
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a solid
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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